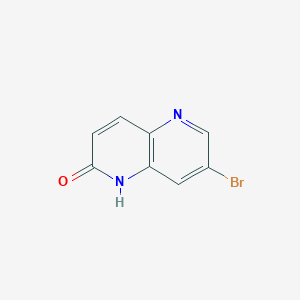
7-bromo-1,5-naphthyridin-2(1H)-one
Übersicht
Beschreibung
7-Bromo-1,5-naphthyridin-2(1H)-one, also known as 7-bromonaphthyridine, is a heterocyclic organic compound with a molecular formula of C7H5BrN2O. It is a colorless solid that is soluble in organic solvents. 7-Bromonaphthyridine has a wide range of applications in organic synthesis and drug discovery. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
7-Bromonaphthyridine has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, such as coumarin, quinoline, and indole derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 7-bromo-1,5-naphthyridin-2(1H)-onehyridine is used in the synthesis of various dyes, such as fluorescein and rhodamine derivatives. Furthermore, it is used in the synthesis of various fluorescent probes, such as fluorescein-labeled antibodies and DNA probes.
Wirkmechanismus
7-Bromonaphthyridine is an electron-rich heterocyclic compound that can be used as a nucleophile in organic synthesis. In the presence of a base, it can react with electrophiles, such as alkyl halides, to form carbon-carbon bonds. The reaction is usually carried out in an aqueous medium and the product is purified by recrystallization.
Biochemical and Physiological Effects
7-Bromonaphthyridine has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of several enzymes, including cyclooxygenase-2, xanthine oxidase, and nitric oxide synthase. It has also been found to be an inhibitor of the growth of certain cancer cell lines. In addition, 7-bromo-1,5-naphthyridin-2(1H)-onehyridine has been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-Bromonaphthyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a relatively stable compound, and it is soluble in organic solvents. However, it is important to note that it is a strong oxidizing agent, and it should be handled with care.
Zukünftige Richtungen
7-Bromonaphthyridine has a wide range of potential applications in organic synthesis and drug discovery. In the future, it may be used in the synthesis of novel heterocyclic compounds and pharmaceuticals. In addition, it may be used in the synthesis of fluorescent probes for use in biomedical research. Furthermore, it may be used in the synthesis of agrochemicals, such as herbicides and insecticides. Finally, it may be used in the synthesis of dyes and optical materials.
Eigenschaften
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKBNQKSWQBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1,5-naphthyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2619859.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619860.png)
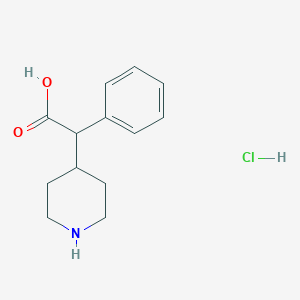
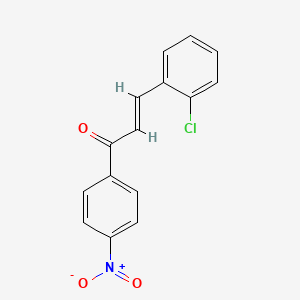
![N-(2-chlorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2619865.png)

![3-(4-Fluoro-3-methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2619869.png)
![N-isopropyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619871.png)
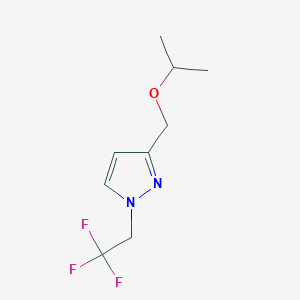
![(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2619874.png)
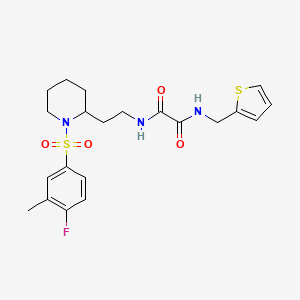


![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)